N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a compound known for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. This compound has been studied for its ability to selectively inhibit certain kinases, making it a promising candidate for the treatment of various diseases, including cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the isonicotinoyl group, and the coupling with the trifluoromethylbenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases due to its kinase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its ability to bind to and inhibit specific kinases. By blocking the activity of these kinases, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells. This inhibition can lead to the suppression of tumor growth and potentially enhance the effectiveness of other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
N-(3-((1-isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide: Another kinase inhibitor with a similar structure but different substituents.
4-(4-acetyl-1-piperazinyl)-N-(1-isonicotinoyl-4-piperidinyl)-3-nitrobenzamide: A compound with a different functional group arrangement but similar core structure.
Uniqueness
N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide stands out due to its specific combination of functional groups, which confer unique properties such as enhanced selectivity and potency as a kinase inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c21-20(22,23)17-4-2-1-3-16(17)18(27)25-13-14-7-11-26(12-8-14)19(28)15-5-9-24-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTKBGPVSHSRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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